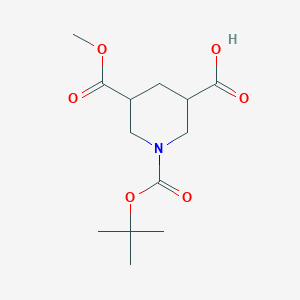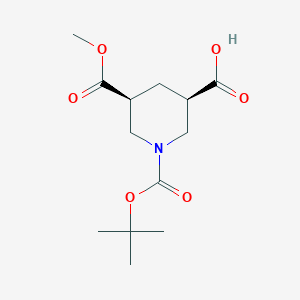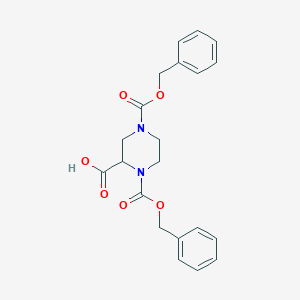
N-pyridin-3-ylpyridin-3-amine
Vue d'ensemble
Description
N-pyridin-3-ylpyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis N-pyridin-3-ylpyridin-3-amine and its derivatives have been utilized in synthetic chemistry, particularly in catalysis. For instance, pyridinium N-(heteroaryl)aminides, which can be considered as synthetic equivalents of nucleophilic 1,3-N,N-dipoles, have been used in gold-catalyzed formal cycloaddition reactions onto electron-rich alkynes. This approach provides convergent and regioselective access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in the synthesis of complex heterocyclic structures (Garzón & Davies, 2014). Similarly, group 3 metal triamido complexes, including those with yttrium and gadolinium, have been applied as catalysts for the ortho-C-H bond amination of pyridine derivatives and N-heteroaromatics, leading to aminomethylated products. This highlights the role of N-pyridin-3-ylpyridin-3-amine derivatives in facilitating novel bond formations (Nagae et al., 2015).
Material Science and Coordination Chemistry In material science and coordination chemistry, N-pyridin-3-ylpyridin-3-amine derivatives have been explored for their potential in forming complex structures. A study on the crystal structure, FT-IR, FT-Raman, and DFT analysis of a novel compound [C10H9N3]4AgNO3, synthesized using an N-(pyridin-2-yl)pyridin-2-amine (NDPA) molecule, provides insights into its applications in designing novel materials with unique properties (Bilkan et al., 2016). The study of palladium-catalyzed amination of 3,5-dihalopyridines, using derivatives of N-pyridin-3-ylpyridin-3-amine, further illustrates the compound's utility in creating polyazamacrocycles, which are significant in the development of new chemical entities with potential applications in various fields (Averin et al., 2005).
Electrochemistry and Organic Synthesis The versatility of N-pyridin-3-ylpyridin-3-amine derivatives is also demonstrated in electrochemistry, where simple application of electricity enables the amination reaction of a broad variety of arenes, heteroarenes, and benzylic substrates, with pyridine serving as the nitrogen source. This method showcases an efficient and environmentally friendly approach to synthesizing aminated compounds (Waldvogel & Moehle, 2015).
Computational Chemistry and Theoretical Studies In the realm of computational chemistry and theoretical studies, N-(Pyridin-2-yl)thiazol-2-amine, a related compound, has been analyzed for its tautomeric preferences and divalent N(I) character, providing valuable insights into the electronic structure and reactivity of such compounds. This research contributes to a deeper understanding of the chemical behavior of N-pyridin-3-ylpyridin-3-amine derivatives, which is crucial for their application in designing new drugs and materials (Bhatia et al., 2013).
Propriétés
IUPAC Name |
N-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARLJNYSQAXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308819 | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylpyridin-3-amine | |
CAS RN |
1915-41-9 | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

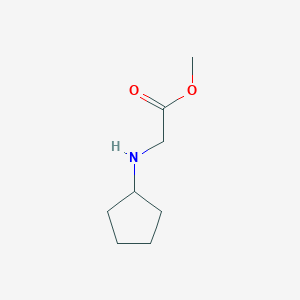



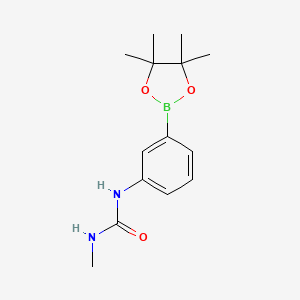
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

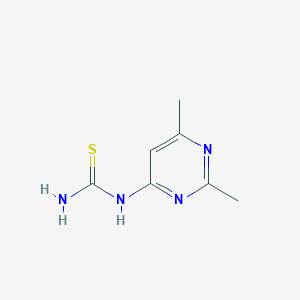
![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)
![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)
